molecular formula C11H15N3 B8738118 1-tert-butylindazol-3-amine

1-tert-butylindazol-3-amine

Cat. No.: B8738118
M. Wt: 189.26 g/mol
InChI Key: AEIBTQLNVFDCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butylindazol-3-amine is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 1-tert-butylindazol-3-amine typically involves several steps, starting from commercially available materials. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-tert-butylindazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride, tert-butyl(dimethyl)silyl chloride, and imidazole. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-butylindazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butylindazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-tert-butylindazol-3-amine can be compared with other indazole derivatives, such as:

  • 1H-indazole-3-carboxylic acid
  • 1H-indazole-3-carboxamide
  • 1H-indazole-3-carboxaldehyde

These compounds share a similar indazole core but differ in their functional groups, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific tert-butyl and amine substituents, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

1-tert-butylindazol-3-amine

InChI

InChI=1S/C11H15N3/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13-14/h4-7H,1-3H3,(H2,12,13)

InChI Key

AEIBTQLNVFDCQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2C(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-tert-butyl-3-nitro-1 H-indazole (3.0 g, 14 mmol) and Pd/C (1 g) in MeOH (50 mL) was hydrogenated (1 atm) at RT for 2 h. The reaction mixture was filtered and the filtrate was concentrated and purified by chromatography to give 1-tert-butyl-1 H-indazol-3-ylamine (1.7 g, 68% yield). 1H NMR (400 MHz, DMSO-d4): δ 7.67 (m, 1 H), 7.52 (m, 1 H), 7.19 (m, 1 H), 6.89 (m, 1 H), 5.32 (s, 2 H), 1.58 (s, 9 H); MS (ESI) m/z: 190.1 [M+H+].
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

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